1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride
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Overview
Description
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with a cyclopropyl-hydroxyethyl group and a methoxyphenyl ethanone moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2-cyclopropyl-2-hydroxyethyl bromide under basic conditions to introduce the cyclopropyl-hydroxyethyl group.
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Coupling with Methoxyphenyl Ethanone: : The next step involves the coupling of the piperazine intermediate with 4-methoxyphenyl ethanone. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Hydrochloride Formation: : Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclopropyl alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.
Ion Channels: Interaction with ion channels, affecting ion flow and cellular excitability.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride: Lacks the cyclopropyl group, which may affect its biological activity.
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone hydrochloride: Contains a chlorophenyl group instead of a methoxyphenyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone hydrochloride is unique due to the presence of both the cyclopropyl-hydroxyethyl and methoxyphenyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(4-methoxyphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-23-16-6-2-14(3-7-16)12-18(22)20-10-8-19(9-11-20)13-17(21)15-4-5-15;/h2-3,6-7,15,17,21H,4-5,8-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHLEOXXMKMSAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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